Photochemical Generation of Bis(triphenylphosphine)platinum(0) Without Exogenous Reducing Agents
[Pt(CO₃)(PPh₃)₂] undergoes photochemical decarboxylation to yield the reactive, two-coordinate [Pt(PPh₃)₂] species quantitatively, whereas the commonly used precursor [Pt(PPh₃)₄] requires thermal dissociation (equilibrium in solution) and the chloride analogue [PtCl₂(PPh₃)₂] demands stoichiometric reducing agents (e.g., hydrazine, NaBH₄) that can introduce metal or boron contaminants [1]. Blake and Mersecchi demonstrated that UV irradiation of [Pt(CO₃)(PPh₃)₂] in benzene cleanly liberates CO₂ and produces [Pt(PPh₃)₂], which can be trapped by alkenes or alkynes in situ [1].
| Evidence Dimension | Synthetic accessibility of Pt(0) species from Pt(II) precursors |
|---|---|
| Target Compound Data | Photochemical conversion; quantitative CO₂ loss; no external reductant required |
| Comparator Or Baseline | [Pt(PPh₃)₄]: thermal dissociation, equilibrium mixture; [PtCl₂(PPh₃)₂]: requires stoichiometric hydrazine or NaBH₄ |
| Quantified Difference | Qualitative advantage: halide-free, reductant-free, single-step photochemical access |
| Conditions | UV irradiation in benzene, room temperature (Blake & Mersecchi, 1971) |
Why This Matters
The ability to generate halide-free Pt(0) species without reducing agents eliminates downstream purification challenges and avoids catalyst poisoning by residual halides or borates, which is critical for applications in homogeneous catalysis and materials science.
- [1] Blake, D. M. & Mersecchi, R. Photochemical and thermal reactions of carbonatobis(triphenylphosphine)platinum(II): a convenient precursor for bis(triphenylphosphine)platinum(0). J. Chem. Soc. D 1045–1046 (1971). View Source
